molecular formula C15H19NO3S B11841873 Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate CAS No. 902138-00-5

Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B11841873
CAS No.: 902138-00-5
M. Wt: 293.4 g/mol
InChI Key: MPJOOIBCTDRFTI-UHFFFAOYSA-N
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Description

Benzyl 1-oxa-4-thia-8-azaspiro[45]decane-8-carboxylate is a chemical compound known for its unique spiro structure, which includes oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with benzaldehyde in the presence of triethylamine and sodium triacetoxyborohydride . The reaction is carried out in dichloromethane at room temperature, followed by purification through flash chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. For instance, in anti-ulcer activity, it may interact with gastric mucosal cells to reduce acidity and promote healing . The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-oxa-4-thia-8-azaspiro[45]decane-8-carboxylate stands out due to its unique combination of oxygen, sulfur, and nitrogen in a spiro structure, which imparts distinct chemical and biological properties

Properties

CAS No.

902138-00-5

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H19NO3S/c17-14(18-12-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2

InChI Key

MPJOOIBCTDRFTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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